molecular formula C13H19NO B13036757 1-(2-Cyclopentyloxyphenyl)ethylamine

1-(2-Cyclopentyloxyphenyl)ethylamine

Cat. No.: B13036757
M. Wt: 205.30 g/mol
InChI Key: ZKLNFPAXVBJISZ-UHFFFAOYSA-N
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Description

1-(2-Cyclopentyloxyphenyl)ethylamine is an organic compound with the molecular formula C13H19NO It is a derivative of phenethylamine, characterized by the presence of a cyclopentyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyclopentyloxyphenyl)ethylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 2-cyclopentyloxybenzyl chloride with ethylamine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of excess amine, controlled temperature, and pressure conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentyloxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyloxybenzaldehyde, while reduction could produce cyclopentyloxyphenylethanol .

Scientific Research Applications

1-(2-Cyclopentyloxyphenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler analog without the cyclopentyloxy group.

    2-Phenylethylamine: Another derivative with different substituents on the phenyl ring.

Uniqueness

1-(2-Cyclopentyloxyphenyl)ethylamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-cyclopentyloxyphenyl)ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3

InChI Key

ZKLNFPAXVBJISZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

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